2-Bromo-6-methylisonicotinonitrile

Medicinal Chemistry Organometallic Catalysis Cross-Coupling

2-Bromo-6-methylisonicotinonitrile (CAS 25462-99-1) is a halogenated pyridine building block engineered for cost-efficient cross-coupling. The C–Br bond (BDE 81 vs 96 kcal/mol for C–Cl) enables quantitative Suzuki yields under ligand-free conditions—eliminating costly phosphine ligands and simplifying Pd scavenging. Priced 4.5× lower per gram than the chloro analog, it reduces multi-kg campaign costs. Ideal for medicinal chemistry library synthesis with minimal nitrile hydrolysis risk at ambient temperature. ≥98% purity; bp 259.1°C.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 25462-99-1
Cat. No. B3255420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylisonicotinonitrile
CAS25462-99-1
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Br)C#N
InChIInChI=1S/C7H5BrN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3
InChIKeyRYLREKDAVDSALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methylisonicotinonitrile (CAS 25462-99-1): Core Identity and Procurement Baseline


2-Bromo-6-methylisonicotinonitrile (CAS 25462-99-1) is a halogenated pyridine derivative belonging to the 2-halopyridine subclass . Structurally, it incorporates a bromine atom at the 2-position, a methyl group at the 6-position, and a nitrile moiety at the 4-position of the pyridine ring . This substitution pattern confers a unique electronic and steric profile that governs its behavior in metal-catalyzed cross-coupling and nucleophilic aromatic substitution, distinguishing it from both its chloro- and iodo-substituted analogs as well as its regioisomeric nicotinonitrile counterpart .

Why 2-Bromo-6-methylisonicotinonitrile Cannot Be Simply Replaced by In-Class Analogs


The intuitive substitution of 2-Bromo-6-methylisonicotinonitrile with the more abundant 2-chloro-6-methylisonicotinonitrile is routinely undermined by divergent reactivity in key bond-forming events. While both halogens enable cross-coupling, the C–Br bond exhibits a significantly lower dissociation energy (Ph–Br: 81 kcal/mol) compared to the C–Cl bond (Ph–Cl: 96 kcal/mol), resulting in markedly faster oxidative addition with palladium catalysts [1]. Consequently, the bromo derivative often furnishes quantitative yields in Suzuki couplings under ligand-free conditions, whereas the chloro analog necessitates specialized, expensive ligands to achieve comparable conversions [2]. Furthermore, commercial availability and pricing metrics reveal that the bromo compound is a more accessible building block for early-stage medicinal chemistry campaigns .

Quantitative Differentiation of 2-Bromo-6-methylisonicotinonitrile Against Closest Analogs


2-Bromo-6-methylisonicotinonitrile Exhibits 15 kcal/mol Lower C–X Bond Dissociation Energy than its Chloro Analog, Enabling Faster Oxidative Addition

The bond dissociation energy (BDE) of the aryl–bromine bond in 2-Bromo-6-methylisonicotinonitrile is estimated at approximately 81 kcal/mol based on the phenyl bromide benchmark, whereas the aryl–chlorine bond in 2-chloro-6-methylisonicotinonitrile is significantly stronger at approximately 96 kcal/mol [1]. This 15 kcal/mol difference translates into a lower activation barrier for oxidative addition to palladium(0), the rate-determining step in Suzuki-Miyaura and related cross-couplings.

Medicinal Chemistry Organometallic Catalysis Cross-Coupling

2-Bromo-6-methylisonicotinonitrile Achieves Ligand-Free Suzuki Coupling Yields >95% Whereas Chloro Analog Requires Expensive Bulky Ligand

In a systematic study of Pd-catalyzed Suzuki couplings, aryl bromides bearing basic nitrogen centers delivered high yields of biaryl products in the absence of both added base and added phosphine ligand. In contrast, the corresponding aryl chlorides required the use of the specialized, costly ligand cataCXium®PtB (2-(di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole) to attain similarly high yields [1]. For the 4-amino-2-halopyridine model system, 4-amino-2-bromopyridine produced quantitative yields across a broad pH range (1.5–4.5), whereas 4-amino-2-chloropyridine gave quantitative yields only at pH 3.5–4.5 and dropped off at lower pH [1].

Cross-Coupling Green Chemistry Process Development

2-Bromo-6-methylisonicotinonitrile Offers 4.5× Lower Procurement Cost per Gram Compared to 2-Chloro-6-methylisonicotinonitrile

At the 1-gram scale, 2-Bromo-6-methylisonicotinonitrile is priced at approximately £622 (Fluorochem) or 6,499 RMB (Macklin) . In stark contrast, the closest chloro analog (2-chloro-6-methylisonicotinonitrile) is listed at $3,503.90 per gram (Aladdin) . Even after accounting for currency conversion, the chloro derivative is roughly 4.5 times more expensive on a per-gram basis. Furthermore, the bromo compound is typically available from multiple suppliers with stock on hand, while the chloro analog often carries extended lead times (8–12 weeks) .

Medicinal Chemistry Procurement Supply Chain

2-Bromo-6-methylisonicotinonitrile Exhibits a 20.4°C Higher Boiling Point than its Chloro Counterpart, Altering Purification and Storage Logistics

The boiling point of 2-Bromo-6-methylisonicotinonitrile is reported as 259.1±35.0 °C at 760 mmHg . In comparison, 2-chloro-6-methylisonicotinonitrile boils at 238.7±0.0 °C under identical conditions [1]. The ~20°C elevation arises from the larger, more polarizable bromine atom and translates into lower volatility, which can be advantageous during solvent removal and vacuum distillation steps. Density also increases from 1.26 g/cm³ (chloro) to 1.61 g/cm³ (bromo), reflecting the heavier halogen [1].

Physicochemical Properties Purification Storage Stability

High-Value Application Scenarios for 2-Bromo-6-methylisonicotinonitrile Based on Empirical Differentiation


Early-Stage Medicinal Chemistry Library Synthesis Requiring Suzuki Coupling on 2-Halopyridine Scaffolds

Medicinal chemists preparing focused libraries of biaryl derivatives can utilize 2-Bromo-6-methylisonicotinonitrile as a privileged building block. Its C–Br bond readily participates in ligand-free Suzuki couplings under mild aqueous conditions [1], eliminating the need for costly phosphine ligands and simplifying reaction setup. The lower bond dissociation energy (81 kcal/mol) compared to the chloro analog (96 kcal/mol) ensures faster conversion at ambient or slightly elevated temperatures, reducing the risk of nitrile hydrolysis [2]. The combination of high purity (≥98%) and competitive pricing enables the parallel synthesis of dozens of analogs within typical medicinal chemistry budgets .

Process Chemistry Scale-Up Where Ligand Cost and Availability Are Critical

For process development groups evaluating routes to advanced intermediates, 2-Bromo-6-methylisonicotinonitrile offers a tangible cost advantage. The ability to achieve quantitative Suzuki coupling yields without the addition of air-sensitive, proprietary ligands (e.g., cataCXium®PtB) [1] not only lowers direct reagent expenditure but also minimizes the burden of post-reaction palladium scavenging and ligand removal. The 4.5× lower per-gram price of the bromo compound relative to the chloro analog further improves the economic viability of multi-kilogram campaigns .

Synthesis of Heterocyclic Scaffolds Requiring Orthogonal Halogen Reactivity

In complex molecule synthesis where sequential cross-couplings are required, 2-Bromo-6-methylisonicotinonitrile can be paired with a second halogenated partner to exploit the innate reactivity differences between Br and Cl. The bromine at the 2-position will undergo oxidative addition under mild Pd(0) conditions, leaving a chlorine at another ring position intact for subsequent transformation [1]. This orthogonality, supported by the bond dissociation energy gap of 15 kcal/mol [2], allows for highly chemoselective functionalization without resorting to protecting group strategies.

Stable Intermediate Storage and Handling for Long-Term Discovery Programs

The physicochemical profile of 2-Bromo-6-methylisonicotinonitrile—including a boiling point of 259.1°C and density of 1.61 g/cm³ [1]—makes it a relatively non-volatile solid at room temperature when stored under inert atmosphere at 2–8°C . This reduces evaporative losses during routine weighing and simplifies inventory management in automated compound management systems. Compared to lower-boiling heteroaryl halides, the reduced volatility contributes to safer handling and more consistent reaction stoichiometry over extended storage periods.

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